Cas no 2228848-70-0 (5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine)

5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine
- 2228848-70-0
- EN300-1797858
-
- Inchi: 1S/C10H9F2N3O/c1-16-9-3-7(12)6(11)2-5(9)8-4-14-10(13)15-8/h2-4H,1H3,(H3,13,14,15)
- InChI Key: JUULPXXJTBVFDO-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1)C1=CN=C(N)N1)OC)F
Computed Properties
- Exact Mass: 225.07136824g/mol
- Monoisotopic Mass: 225.07136824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 63.9Ų
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797858-2.5g |
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine |
2228848-70-0 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1797858-5.0g |
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine |
2228848-70-0 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1797858-0.1g |
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine |
2228848-70-0 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1797858-0.5g |
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine |
2228848-70-0 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1797858-1.0g |
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine |
2228848-70-0 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1797858-5g |
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine |
2228848-70-0 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1797858-1g |
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine |
2228848-70-0 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1797858-0.25g |
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine |
2228848-70-0 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1797858-0.05g |
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine |
2228848-70-0 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1797858-10.0g |
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine |
2228848-70-0 | 10g |
$5037.0 | 2023-06-02 |
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine Related Literature
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
Additional information on 5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine
Introduction to 5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine (CAS No. 2228848-70-0)
5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2228848-70-0, belongs to the imidazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and pharmacological potential. The presence of fluoro and methoxy substituents in its aromatic ring system enhances its chemical reactivity and biological efficacy, making it a promising candidate for further research and development.
The structural features of 5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine include a benzene ring substituted with fluorine atoms at the 4 and 5 positions, a methoxy group at the 2 position, and an imidazole ring linked via an amine group at the 2-position. This unique arrangement of functional groups imparts distinct chemical properties that make it suitable for various applications in drug discovery and synthesis. The fluoro substituents, in particular, are known to modulate metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents.
In recent years, there has been a growing interest in the development of imidazole derivatives as bioactive molecules. These compounds have shown promise in treating a wide range of diseases, including infectious diseases, cancer, and neurological disorders. The 5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine structure has been explored for its potential as a scaffold for drug design due to its ability to interact with biological targets such as enzymes and receptors. Its molecular framework allows for selective binding to specific sites on proteins, which can lead to the development of highly targeted therapies.
One of the most compelling aspects of 5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine is its versatility in chemical modification. The presence of both fluorine and methoxy groups provides multiple sites for functionalization, enabling chemists to tailor the compound's properties for specific applications. This flexibility has been exploited in the synthesis of analogs with enhanced potency and reduced toxicity. For instance, researchers have modified this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity.
The pharmaceutical industry has been particularly interested in fluoro-substituted imidazoles due to their favorable pharmacokinetic profiles. Fluorine atoms can improve the bioavailability of drugs by increasing their lipophilicity and metabolic stability. Additionally, the methoxy group can enhance binding interactions by participating in hydrogen bonding or hydrophobic interactions with biological targets. These properties make 5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine an attractive candidate for further exploration in drug development.
Recent studies have highlighted the potential of 5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine as a lead compound for therapeutic agents. Researchers have demonstrated its ability to inhibit certain enzymes by binding to their active sites and blocking their catalytic activity. This has been particularly relevant in the context of developing treatments for infectious diseases caused by bacterial or viral pathogens. The compound's ability to disrupt essential enzymatic processes in pathogens without significantly affecting host cells makes it a promising candidate for further investigation.
The synthesis of 5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to construct the complex molecular framework efficiently. The use of fluorinated precursors has been crucial in introducing the fluoro substituents at specific positions on the aromatic ring. These synthetic strategies highlight the importance of innovative methodologies in accessing structurally complex bioactive molecules.
In conclusion,5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine (CAS No. 2228848-70-0) is a versatile and promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an ideal candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound,5-(4,5-difluoro-2-methoxyphenyl)-1H-imidazol-2-amine is likely to play a crucial role in advancing our understanding of bioactive molecules and their role in medicine.
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